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Compound of Interest

Compound Name: Captopril EP Impurity J

Cat. No.: B121658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is a widely used

medication for the treatment of hypertension and heart failure. As with any pharmaceutical

compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. The

European Pharmacopoeia (EP) lists several potential impurities of Captopril, including Impurity

J, chemically known as (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-

carboxylic acid.[1][2] The accurate identification and quantification of this impurity are essential

for quality control during the manufacturing process of Captopril.

This document provides detailed application notes and protocols for the spectroscopic analysis

of Captopril EP Impurity J. The methodologies described herein utilize Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared

(FTIR) spectroscopy to provide a comprehensive characterization of this impurity.
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Parameter Value

Chemical Name
(2S)-1-[(2S)-3-(acetylsulfanyl)-2-

methylpropanoyl]pyrrolidine-2-carboxylic acid

Synonyms S-Acetylcaptopril

Molecular Formula C₁₁H₁₇NO₄S[1][2][3]

Molecular Weight 259.32 g/mol [1][2][3]

CAS Number 64838-55-7[1][2][3]

Structure
(A chemical structure diagram would be placed

here in a formal document)

Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis and

characterization of Captopril EP Impurity J.
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Caption: Workflow for Spectroscopic Analysis of Captopril EP Impurity J.
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NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.

Both ¹H and ¹³C NMR are essential for the unambiguous identification of Captopril EP
Impurity J.

Experimental Protocol
Instrumentation:

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Accurately weigh 5-10 mg of Captopril EP Impurity J reference standard.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, Deuterium Oxide).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Illustrative):

Parameter Recommended Value

Pulse Program zg30

Number of Scans 16

Relaxation Delay 1.0 s

Acquisition Time 4.0 s

Spectral Width 20 ppm

Temperature 298 K

¹³C NMR Acquisition Parameters (Illustrative):
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Parameter Recommended Value

Pulse Program zgpg30

Number of Scans 1024

Relaxation Delay 2.0 s

Acquisition Time 1.5 s

Spectral Width 220 ppm

Temperature 298 K

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 br s 1H -COOH

~4.5 m 1H Proline α-CH

~3.6 m 2H Proline δ-CH₂

~3.1 m 2H -S-CH₂-

~2.7 m 1H -CH(CH₃)-

~2.3 s 3H -S-C(=O)CH₃

~2.2 m 2H Proline β-CH₂

~1.9 m 2H Proline γ-CH₂

~1.2 d 3H -CH(CH₃)-

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

~195 -S-C(=O)CH₃

~175 -COOH

~172 -N-C(=O)-

~60 Proline α-CH

~48 Proline δ-CH₂

~40 -S-CH₂-

~35 -CH(CH₃)-

~30 -S-C(=O)CH₃

~29 Proline β-CH₂

~25 Proline γ-CH₂

~18 -CH(CH₃)-

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

impurity, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization

technique for this molecule.

Experimental Protocol
Instrumentation:

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray

ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of Captopril EP Impurity J reference standard in a suitable solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

ESI-MS Parameters (Illustrative):

Parameter Recommended Value

Ionization Mode Positive or Negative

Capillary Voltage 3.5 kV

Cone Voltage 30 V

Source Temperature 120 °C

Desolvation Temperature 350 °C

Desolvation Gas Flow 600 L/hr

Mass Range 50-500 m/z

Expected Mass Spectrometric Data
Ion [M+H]⁺ [M+Na]⁺ [M-H]⁻

Calculated m/z 260.0896 282.0716 258.0754

Observed m/z ~260.09 ~282.07 ~258.08

Predicted Fragmentation Pattern (MS/MS of [M+H]⁺):

Loss of the acetyl group (-42 Da)

Loss of the thioacetic acid moiety (-76 Da)

Fragmentation of the proline ring

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
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Instrumentation:

An FTIR spectrometer, typically equipped with a KBr pellet accessory or an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

Mix approximately 1-2 mg of the Captopril EP Impurity J reference standard with ~200 mg

of dry KBr powder.

Grind the mixture to a fine powder.

Press the powder into a thin, transparent pellet using a hydraulic press.

FTIR Acquisition Parameters (Illustrative):

Parameter Recommended Value

Spectral Range 4000 - 400 cm⁻¹

Resolution 4 cm⁻¹

Number of Scans 32

Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹) Functional Group

~3300-2500 (broad) O-H stretch (Carboxylic acid)

~2970 C-H stretch (aliphatic)

~1740 C=O stretch (Carboxylic acid)

~1690 C=O stretch (Thioester)

~1630 C=O stretch (Amide)

~1450 C-H bend

~1200 C-O stretch
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Logical Relationship for Structural Confirmation
The following diagram illustrates the logical process of confirming the structure of Captopril EP
Impurity J using the data from the different spectroscopic techniques.

MS Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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